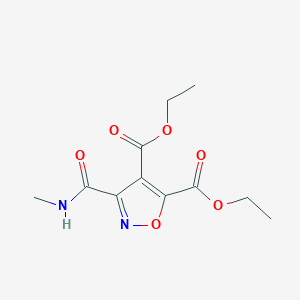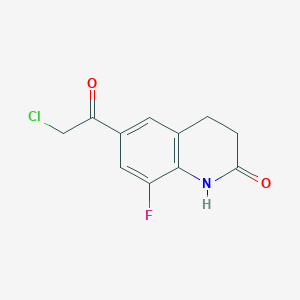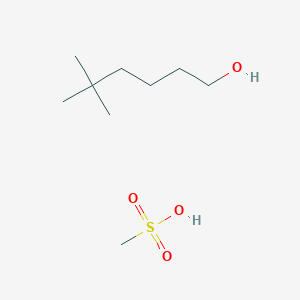
Methanesulfonic acid--5,5-dimethylhexan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) is a compound formed by the combination of methanesulfonic acid and 5,5-dimethylhexan-1-ol in a 1:1 molar ratio Methanesulfonic acid is a strong organic acid with the chemical formula CH₃SO₃H, known for its high solubility in water and organic solvents 5,5-dimethylhexan-1-ol is an alcohol with the chemical formula C₈H₁₈O, characterized by its branched structure and hydrophobic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) can be achieved through the direct reaction of methanesulfonic acid with 5,5-dimethylhexan-1-ol. The reaction typically occurs under mild conditions, with the alcohol acting as a nucleophile and the acid providing the sulfonic group. The reaction can be catalyzed by a strong acid such as sulfuric acid or hydrochloric acid to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) involves the use of large-scale reactors where methanesulfonic acid and 5,5-dimethylhexan-1-ol are mixed in the desired stoichiometric ratio. The reaction is carried out at controlled temperatures and pressures to ensure optimal conversion and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) can undergo various chemical reactions, including:
Oxidation: The alcohol group in 5,5-dimethylhexan-1-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfide.
Substitution: The hydroxyl group in the alcohol can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,5-dimethylhexan-2-one or 5,5-dimethylhexanoic acid.
Reduction: Formation of methanesulfonate or methanethiol.
Substitution: Formation of 5,5-dimethylhexyl chloride or 5,5-dimethylhexylamine.
Scientific Research Applications
Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) has several scientific research applications, including:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Utilized in the production of specialty chemicals, surfactants, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) involves the interaction of its functional groups with molecular targets. The sulfonic acid group can act as a strong acid, donating protons to initiate chemical reactions. The hydroxyl group in the alcohol can form hydrogen bonds with other molecules, influencing the compound’s solubility and reactivity. The branched structure of 5,5-dimethylhexan-1-ol provides steric hindrance, affecting the compound’s interaction with enzymes and other biological molecules.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid–hexan-1-ol (1/1): Similar structure but with a linear alcohol chain, resulting in different solubility and reactivity.
Methanesulfonic acid–2,2-dimethylpropan-1-ol (1/1): Contains a more compact alcohol structure, leading to different steric effects and reactivity.
Methanesulfonic acid–cyclohexanol (1/1): Features a cyclic alcohol, which influences its physical and chemical properties.
Uniqueness
Methanesulfonic acid–5,5-dimethylhexan-1-ol (1/1) is unique due to its combination of a strong sulfonic acid with a branched alcohol. This combination provides distinct solubility, reactivity, and steric properties that can be leveraged in various scientific and industrial applications.
Properties
CAS No. |
192661-51-1 |
|---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
5,5-dimethylhexan-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-8(2,3)6-4-5-7-9;1-5(2,3)4/h9H,4-7H2,1-3H3;1H3,(H,2,3,4) |
InChI Key |
LVSREVVCXANIRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCO.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


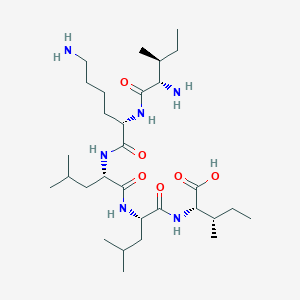
![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)
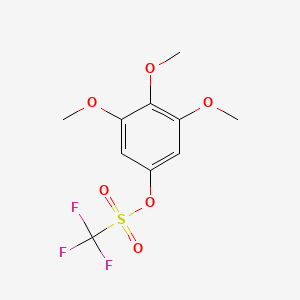
![Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-](/img/structure/B12563513.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)
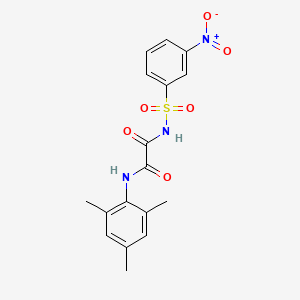
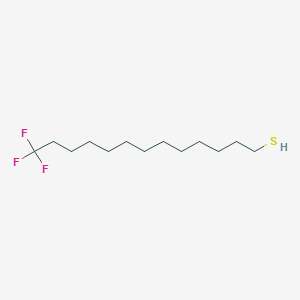
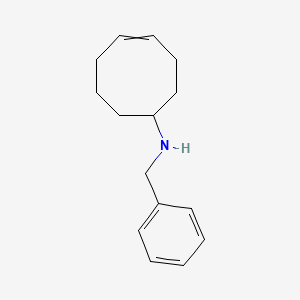
![4-[4-(Tridecyloxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12563545.png)

